molecular formula C17H24O5 B1325997 Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate CAS No. 898758-56-0

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate

Cat. No.: B1325997
CAS No.: 898758-56-0
M. Wt: 308.4 g/mol
InChI Key: CGMPDMJZKOMAJX-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-56-0, molecular formula C₁₇H₂₄O₅) is an ester derivative featuring a seven-carbon aliphatic chain terminated by a ketone group and a substituted phenyl ring with methoxy groups at the 3- and 4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid.

    Reduction: 7-(3,4-dimethoxyphenyl)-7-hydroxyheptanoate.

    Substitution: 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid and ethanol.

Scientific Research Applications

Synthesis and Production

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate is synthesized through the esterification of 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol, typically using an acid catalyst such as sulfuric or hydrochloric acid. Industrially, continuous flow processes and solid acid catalysts can enhance efficiency and yield during production.

Scientific Research Applications

1. Organic Synthesis:

  • This compound serves as an intermediate in synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and hydrolysis.

2. Biological Studies:

  • This compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways. The hydrolysis of its ester group releases the active form, 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid, which may interact with enzymes and influence biochemical processes.

3. Medicinal Chemistry:

  • Preliminary studies suggest potential anticancer properties, with compounds similar to this showing cytotoxic effects against various cancer cell lines. The mechanism may involve inducing cell cycle arrest and modulating enzyme activity.

Case Studies and Research Findings

Recent literature has documented various studies focusing on the biological implications of this compound:

  • Cytotoxicity Assays: Compounds related to this structure demonstrated effective inhibition of cell proliferation in non-small-cell lung carcinoma (NSCLC) cell lines.
  • Mechanistic Insights: Flow cytometry analyses indicated potential pathways through which these compounds exert their effects on cancer cells .

Mechanism of Action

The mechanism of action of Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the active 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid, which can then participate in various biochemical pathways. The keto group may also play a role in its reactivity, facilitating interactions with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations on the Phenyl Ring

The position of methoxy groups on the phenyl ring significantly influences physicochemical properties and reactivity. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Key Characteristics
Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate 898758-50-4 2,6-dimethoxy C₁₇H₂₄O₅ Steric hindrance from ortho-substituents may reduce reactivity in electrophilic substitutions .
Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate 898758-67-3 3,5-dimethoxy C₁₇H₂₄O₅ Symmetrical substitution pattern may enhance crystallinity compared to asymmetric analogs .
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate 122115-58-6 3-methoxy C₁₆H₂₂O₄ Reduced polarity due to a single methoxy group; lower molecular weight .

Research Findings :

  • Synthetic Accessibility: Ethyl 7-oxoheptanoate derivatives are typically synthesized via oxidation of cycloheptanone intermediates using agents like potassium persulfate, followed by esterification .
  • Reactivity : The 3,4-dimethoxy substitution (as in the target compound) is electron-rich, favoring electrophilic aromatic substitution reactions. In contrast, 2,6-dimethoxy analogs exhibit steric constraints that limit reactivity .

Functional Group Variations

Substitution of methoxy groups with halogens or alkyl chains alters electronic and steric profiles:

Compound Name CAS Number Substituent Molecular Formula Key Characteristics
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate 122115-52-0 4-chloro C₁₅H₁₉ClO₃ Chlorine’s electron-withdrawing effect increases electrophilicity of the phenyl ring .
Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate 898776-98-2 4-bromo, 2-methyl - Bromine enhances halogen bonding potential; methyl group adds steric bulk .
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate 898758-01-5 4-heptyloxy C₂₂H₃₄O₄ Long alkoxy chain increases hydrophobicity; potential for lipid membrane interactions .

Research Findings :

  • Electronic Effects : Chlorine and bromine substituents increase the compound’s susceptibility to nucleophilic attack compared to methoxy groups .
  • Applications : Heptyloxy-substituted analogs may serve as surfactants or lipid-like molecules due to their amphiphilic nature .

Functionalized Chain Modifications

Variations in the aliphatic chain or additional functional groups:

Compound Name CAS Number Modification Molecular Formula Key Characteristics
Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate 1188265-06-6 Additional 4-oxo group C₁₆H₂₀O₅ Presence of two ketone groups increases reactivity in aldol condensations .
Britannilactone (Inulicin) 33627-41-7 Lactone structure C₁₇H₂₄O₅ Natural product with reported anti-inflammatory activity; same formula as target compound .

Research Findings :

  • Synthetic Utility : The 4,7-dioxo derivative (CAS 1188265-06-6) is a versatile intermediate for synthesizing polyfunctionalized compounds via ketone-based reactions .

Gaps and Limitations

  • Toxicity Data: Limited information exists on the acute or chronic toxicity of these compounds, as noted for Ethyl 7-(4-biphenyl)-7-oxoheptanoate .

Biological Activity

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C17H24O5
  • Molecular Weight: 308.38 g/mol
  • Functional Groups:
    • Ester group (–COO–)
    • Ketone group (C=O)
    • Methoxy groups (–OCH3) on the aromatic ring

These functional groups contribute to its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its conversion to the active form, 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid, through hydrolysis of the ester group. This active form can engage in various biochemical pathways, including:

  • Enzyme Interactions: The keto group may facilitate interactions with enzymes, potentially acting as an inhibitor or modulator of enzyme activity.
  • Metabolic Pathways: The compound may influence metabolic processes by participating in reactions that alter cellular functions and signaling pathways .

Anticancer Potential

Preliminary studies have indicated that compounds similar to this compound exhibit moderate cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays: Compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation in non-small-cell lung carcinoma (NSCLC) cell lines .
  • Mechanism Insights: Flow cytometry analysis revealed that these compounds could induce cell cycle arrest at the G1 phase, suggesting a potential mechanism for their anticancer effects .

Research Applications

This compound has several notable applications in research:

  • Synthesis Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules and can be utilized in the production of fine chemicals and agrochemicals.
  • Biological Studies: Its role in enzyme-catalyzed reactions provides a basis for studying metabolic pathways and enzyme kinetics.

Case Studies and Research Findings

A review of existing literature reveals several studies focusing on the biological implications of related compounds:

Study ReferenceCompound StudiedFindings
Callipeltoside AModerate cytotoxicity against NSCLC; G1 phase arrest observed.
Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoatePotential for varied biological activity; structural influence on solubility and stability discussed.

These findings underscore the importance of structural modifications in influencing biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via oxidation of a hydroxy precursor. For example, ethyl 7-hydroxyheptanoate derivatives are oxidized using pyridinium chlorochromate (PCC) in dichloromethane, achieving yields >75% under anhydrous conditions . Key factors include solvent choice (e.g., ethanol or methanol for precursor synthesis), temperature control (room temperature for PCC oxidation), and stoichiometric ratios of oxidizing agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ketone product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and ester carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm1^{-1}) and ester C-O bonds (~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 322.14 for C17_{17}H22_{22}O5_5) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar diarylheptanoids .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values, adjusting for solvent effects (e.g., chloroform vs. DMSO) .
  • Dynamic Effects : Use 2D NMR (e.g., NOESY) to detect conformational flexibility in the heptanoate chain that may explain peak splitting discrepancies.
  • Crystallographic Data : Resolve ambiguities in stereochemistry or substituent positioning via single-crystal X-ray diffraction .

Q. What strategies optimize the stability of this compound during long-term storage or under reactive conditions?

  • Methodological Answer :

  • Inert Atmosphere : Store under nitrogen/argon to prevent oxidation of the ketone moiety .
  • Moisture Control : Add molecular sieves to containers to inhibit ester hydrolysis .
  • Light Sensitivity : Use amber glassware to protect the 3,4-dimethoxyphenyl group from photodegradation .

Q. How do electronic effects of the 3,4-dimethoxyphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Electron-Donating Effects : The methoxy groups enhance resonance stabilization of the carbonyl, reducing electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF3_3) for efficient substitution .
  • Steric Considerations : The meta and para methoxy groups may hinder access to the carbonyl carbon, requiring polar aprotic solvents (e.g., DMF) to improve reaction kinetics .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do researchers mitigate false positives?

  • Methodological Answer :

  • Antioxidant Assays : Use DPPH radical scavenging with LC-MS to confirm compound integrity post-assay, ruling out degradation artifacts .
  • Cytotoxicity Screening : Perform MTT assays in triplicate, using cisplatin as a positive control and normalizing results to solvent-only controls.
  • Enzyme Inhibition : Test against COX-2 or lipoxygenase, pre-incubating the compound with glutathione to assess redox-mediated interference .

Properties

IUPAC Name

ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-14(18)13-10-11-15(20-2)16(12-13)21-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMPDMJZKOMAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645825
Record name Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-56-0
Record name Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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